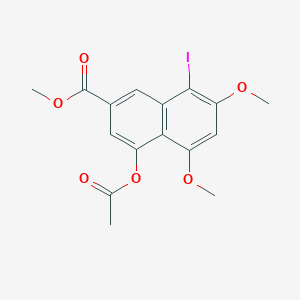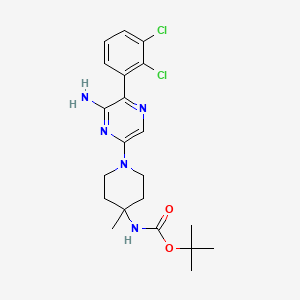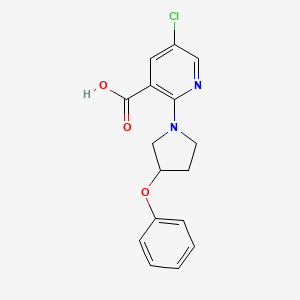
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro substituent at the 5-position, a phenoxy group attached to a pyrrolidine ring at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a derivative of nicotinic acid, which is known for its various biological activities.
Preparation Methods
The synthesis of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized using various boron reagents.
Suzuki–Miyaura Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Final Functionalization:
Chemical Reactions Analysis
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in various coupling reactions to form new carbon–carbon bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 3-position.
Isonicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 4-position.
Picolinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxy group and pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
5-chloro-2-(3-phenoxypyrrolidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-8-14(16(20)21)15(18-9-11)19-7-6-13(10-19)22-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,20,21) |
InChI Key |
RKBNKCCKUVKIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C3=C(C=C(C=N3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


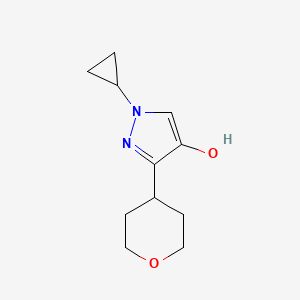
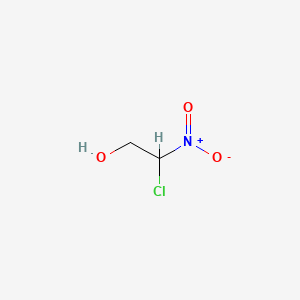


![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
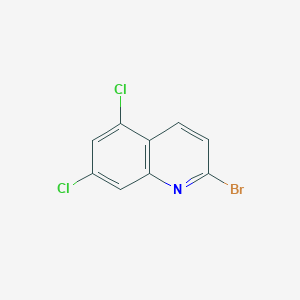
![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
